molecular formula C20H20N4O6 B2659908 methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879440-23-0

methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2659908
CAS No.: 879440-23-0
M. Wt: 412.402
InChI Key: LSBBUXYJSBTCQK-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C20H20N4O6 and its molecular weight is 412.402. The purity is usually 95%.
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Biological Activity

Methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a hydrazine moiety, a pyrazole ring, and a benzoate group, which contribute to its biological activity. The structural formula can be represented as follows:

C18H20N4O4\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4

Antimicrobial Properties

Research indicates that compounds containing hydrazine and pyrazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar hydrazone derivatives possess potent activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityMechanism
Hydrazone AAntibacterialMembrane disruption
Hydrazone BAntifungalMetabolic interference

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including breast and colon cancer cells. The compound's action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, the compound was shown to:

  • Reduce cell viability by 70% at a concentration of 50 µM.
  • Induce apoptosis , as evidenced by increased caspase-3 activity.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

CytokineControl LevelTreated Level
TNF-alpha100 pg/mL30 pg/mL
IL-680 pg/mL20 pg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Enzyme Inhibition : Inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Gene Expression Modulation : Alters the expression of genes associated with apoptosis and inflammation.

Properties

IUPAC Name

methyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-11-19(30-13-5-3-12(4-6-13)20(27)28-2)18(24-23-11)15-8-7-14(9-16(15)25)29-10-17(26)22-21/h3-9,25H,10,21H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBBUXYJSBTCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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